Stilbazium iodide
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Overview
Description
Stilbazium iodide is a pyridinium derivative known for its significant anthelminthic activity against various animal nematodes, including Syphacia obvelata, Ancylostoma caninum, Uncinaria stenocephala, and Toxocara cati . It is a quaternary ammonium compound with the molecular formula C31H36IN3 and a molecular weight of 577.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stilbazium iodide can be synthesized through a series of chemical reactions involving the condensation of pyridine derivatives with iodine. The reaction typically involves the use of solvents such as ethanol or methanol and requires controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Stilbazium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .
Scientific Research Applications
Stilbazium iodide has a wide range of scientific research applications, including:
Mechanism of Action
Stilbazium iodide exerts its effects by targeting the nervous system of nematodes, leading to paralysis and death of the parasites. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses . This mechanism makes it effective against a wide range of nematodes.
Comparison with Similar Compounds
Similar Compounds
Oxantel: Another anthelminthic compound effective against Trichuris trichiura.
Mebendazole: A broad-spectrum anthelminthic used to treat various parasitic infections.
Pyrantel: Commonly used to treat infections caused by roundworms and hookworms.
Uniqueness
Stilbazium iodide is unique due to its specific activity against certain nematodes and its ability to cause irreversible inhibition of glucose metabolism in parasites . This makes it more effective in certain cases compared to other anthelminthic compounds.
Properties
CAS No. |
3784-99-4 |
---|---|
Molecular Formula |
C31H36IN3 |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
1-ethyl-2,6-bis[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C31H36N3.HI/c1-2-34-30(20-14-26-10-16-28(17-11-26)32-22-3-4-23-32)8-7-9-31(34)21-15-27-12-18-29(19-13-27)33-24-5-6-25-33;/h7-21H,2-6,22-25H2,1H3;1H/q+1;/p-1 |
InChI Key |
BYIRBDUHSVOFLU-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |
Isomeric SMILES |
CC[N+]1=C(C=CC=C1/C=C/C2=CC=C(C=C2)N3CCCC3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |
Key on ui other cas no. |
3784-99-4 |
Synonyms |
1-ethyl-2,6-bis(p-(1-pyrrolidinyl)styryl)pyridinium iodide Monopar stilbazium iodide |
Origin of Product |
United States |
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